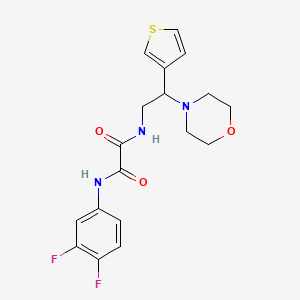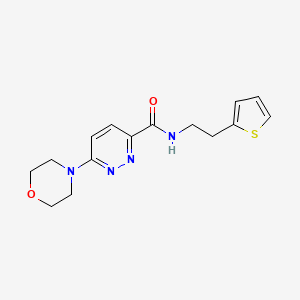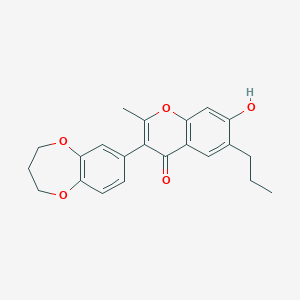![molecular formula C19H20F3N5O B2442405 3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034538-98-0](/img/structure/B2442405.png)
3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide” is a complex organic molecule that contains several functional groups . These include an indole group, a trifluoromethyl group, a tetrahydrotriazolo group, and a propanamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The trifluoromethyl group, for example, can be introduced using various methods, such as treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings . The indole group consists of a fused six-membered benzene ring and five-membered nitrogen-containing pyrrole ring . The trifluoromethyl group (-CF3) is a functional group derived from methane by replacing three hydrogen atoms with fluorine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used . The presence of various functional groups allows for a wide range of possible reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups . For example, the trifluoromethyl group is known to have a significant electronegativity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : The compound is part of a broader family of molecules that have been synthesized and studied for their unique chemical properties. For example, research has shown the synthesis of indolizines, triazolo[4,3-a]pyridines, and related compounds via reactions involving nitrogen and sulfur ylides. These synthetic pathways offer insights into the versatile reactivity and potential applications of such molecules in developing novel chemical entities (Dawood, 2004).
Anticancer Research : Derivatives of this compound have been synthesized and evaluated for their potential anticancer properties. For instance, new 3-heteroarylindoles have shown moderate to high anticancer activity against specific cell lines, highlighting the therapeutic potential of these compounds in oncology research (Abdelhamid et al., 2016).
Biological Applications
Antimicrobial Activity : The synthesis of new pyrazoline and pyrazole derivatives, including structures related to the compound , has been explored for their antimicrobial properties. These studies contribute to the understanding of how structural modifications can impact biological activity, offering a pathway for the development of new antimicrobial agents (Hassan, 2013).
Microtubule-Active Compounds : The compound's related structures have been investigated for their role in cancer therapy, particularly as microtubule-active compounds. These studies have shown the potential for such molecules to interfere with cellular processes critical for cancer cell proliferation, indicating a promising avenue for anticancer drug development (Beyer et al., 2008).
Advanced Materials and Chemical Research
Optimization of Chemical Structures : Research has also focused on optimizing the chemical structures of related compounds for improved pharmacokinetic properties. This optimization process is crucial for the development of clinically relevant drugs and materials that can effectively target specific biological pathways (Letavic et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c20-19(21,22)13-6-7-16-25-26-17(27(16)11-13)10-24-18(28)8-5-12-9-23-15-4-2-1-3-14(12)15/h1-4,9,13,23H,5-8,10-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJCZBMCOCGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2442324.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2442326.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2442331.png)

![7-{[(3-Fluorobenzyl)oxy]methyl}-4-[(4-fluoro-3-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2442333.png)



![N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2442339.png)

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate](/img/structure/B2442345.png)